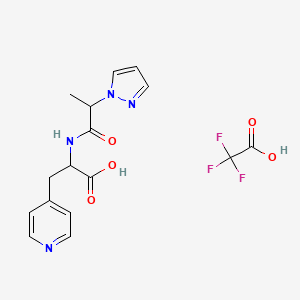![molecular formula C14H21N5O B6981587 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline](/img/structure/B6981587.png)
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline is a complex organic compound that features a tert-butyl group, a tetrazole ring, and a dimethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline typically involves multiple steps One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile The tert-butyl group is introduced via alkylation reactions, and the methoxy group is added through etherification
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
Similar Compounds
- 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-diethylamine
- 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylbenzylamine
- 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylphenylamine
Uniqueness
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity, while the tetrazole ring and dimethylaniline moiety contribute to its bioactivity and potential therapeutic applications.
特性
IUPAC Name |
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-14(2,3)19-16-13(15-17-19)10-20-12-8-6-7-11(9-12)18(4)5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIOEDHTQIFMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)COC2=CC=CC(=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid](/img/structure/B6981504.png)

![3-Pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid](/img/structure/B6981524.png)
![2-[[2-(1-Methylpyrazol-4-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981529.png)
![N-[(2-tert-butyltetrazol-5-yl)methyl]-3-chloro-N-prop-2-enylbenzenesulfonamide](/img/structure/B6981543.png)
![2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981546.png)
![1-[1-[[[Cyclopropyl(methyl)sulfamoyl]amino]methyl]cyclobutyl]-3-(trifluoromethoxy)benzene](/img/structure/B6981554.png)
![1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6981562.png)
![2-Tert-butyl-5-[(1,5-dimethylpyrazol-3-yl)oxymethyl]tetrazole](/img/structure/B6981574.png)
![5-Methyl-4-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B6981610.png)
![2-(Imidazo[1,2-a]pyridin-8-yloxymethyl)-5-(3-methoxyoxolan-3-yl)-1,3,4-oxadiazole](/img/structure/B6981611.png)
![8-[(2-Tert-butyltetrazol-5-yl)methoxy]imidazo[1,2-a]pyridine](/img/structure/B6981618.png)
![2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol](/img/structure/B6981622.png)
![1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-5-propyl-1,2,4-triazole-3-carboxamide](/img/structure/B6981629.png)
